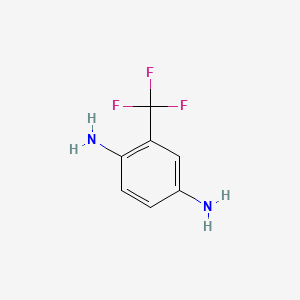

2-(Trifluoromethyl)benzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOGBKIFPCFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189918 | |

| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-13-6 | |

| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-diaminobenzotrifluoride (CAS No: 364-13-6), a fluorinated aromatic diamine of increasing interest in medicinal chemistry and materials science. This document collates available quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

2,5-Diaminobenzotrifluoride, with the molecular formula C₇H₇F₃N₂, is a substituted aniline derivative. The presence of the trifluoromethyl group significantly influences its electronic properties and basicity compared to unsubstituted diamines. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₃N₂ | N/A |

| Molecular Weight | 176.14 g/mol | N/A |

| Melting Point | 54-58 °C | N/A |

| Boiling Point | 118 °C at 0.9 kPa 150 °C at 10 mmHg 211.1 °C at 760 mmHg | N/A |

| pKa (Predicted) | 4.63 ± 0.10 | N/A |

| Appearance | White to off-white or light yellow crystalline powder | N/A |

Table 1: Summary of Quantitative Physicochemical Data for 2,5-Diaminobenzotrifluoride

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties cited are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Synthesis of 2,5-Diaminobenzotrifluoride

A common synthetic route to 2,5-diaminobenzotrifluoride involves the reduction of the corresponding dinitro compound, 2,5-dinitrobenzotrifluoride.

1. Reduction using Tin(II) Chloride (Stannous Chloride)

This method is a classical and effective way to reduce nitroarenes to anilines.[1][2][3]

-

Reaction Setup: To a solution of 2,5-dinitrobenzotrifluoride in a suitable solvent such as ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[2]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature and may be gently heated to reflux to ensure complete reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to neutralize the acidic reaction mixture and precipitate tin salts.[3]

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography to yield pure 2,5-diaminobenzotrifluoride.

2. Catalytic Hydrogenation

This method offers a cleaner alternative to metal-acid reductions.[4][5][6][7][8]

-

Catalyst and Setup: A solution of 2,5-dinitrobenzotrifluoride in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation apparatus. A catalytic amount of a noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.[4][5]

-

Reaction Conditions: The reaction vessel is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen gas. The reaction is typically carried out at a controlled temperature and pressure with vigorous stirring.[4][6]

-

Monitoring and Work-up: The reaction progress is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the catalyst is removed by filtration.

-

Purification: The solvent is evaporated from the filtrate to yield the crude product, which can then be purified by recrystallization or chromatography.

Determination of Melting Point

The melting point of 2,5-diaminobenzotrifluoride can be determined using a standard melting point apparatus.[9]

-

Sample Preparation: A small amount of the dry, powdered crystalline solid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of pKa

The pKa of the amino groups in 2,5-diaminobenzotrifluoride can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. Since this is a diamine, two pKa values are expected.

Spectrophotometric Method

-

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.

-

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a known concentration of 2,5-diaminobenzotrifluoride in each buffer solution.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance of the protonated and unprotonated forms differs significantly.

-

Plot the absorbance at this wavelength against the pH. The resulting titration curve will have an inflection point corresponding to the pKa.

-

Determination of Solubility

The solubility of 2,5-diaminobenzotrifluoride can be determined in various solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO).[10]

-

Shake-Flask Method:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Spectral Data (Predicted and General Characteristics)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). The splitting pattern will depend on the coupling between the adjacent protons.

-

Amine Protons: The protons of the two amino groups (-NH₂) will likely appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the molecule.

-

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the trifluoromethyl group will likely show a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet and at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12][13][14]

-

N-H Stretching: Primary aromatic amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11][12]

-

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1590-1650 cm⁻¹.[11]

-

C-N Stretching: A strong C-N stretching band for aromatic amines is typically observed between 1250 and 1360 cm⁻¹.[11]

-

C-F Stretching: Strong absorptions due to the C-F stretching of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: The spectrum will also show characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis spectrum of 2,5-diaminobenzotrifluoride in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of substituted anilines. These absorptions are due to π → π* electronic transitions within the benzene ring, which are influenced by the amino and trifluoromethyl substituents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. rsc.org [rsc.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Spectroscopic Profile of 3,4-dihydro-2H-pyran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Identification: The compound of interest, initially referenced by CAS 364-13-6, is correctly identified as 3,4-dihydro-2H-pyran-2-carbaldehyde , with the Chemical Abstracts Service (CAS) registry number 100-73-2 . This document will proceed with the spectroscopic data pertaining to CAS 100-73-2, also known as acrolein dimer.

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-dihydro-2H-pyran-2-carbaldehyde, an important heterocyclic aldehyde used in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3,4-dihydro-2H-pyran-2-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~9.6 | Singlet (s) | Aldehydic Proton (-CHO) |

| ~6.4 | Doublet of doublets (dd) | Olefinic Proton (C6-H) |

| ~4.8 | Doublet of doublets (dd) | Olefinic Proton (C5-H) |

| ~4.2 | Multiplet (m) | C2-H |

| ~2.1-2.4 | Multiplet (m) | C3-H₂ |

| ~1.9-2.1 | Multiplet (m) | C4-H₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~200 | Aldehyde Carbonyl (CHO) |

| ~145 | Olefinic Carbon (C6) |

| ~100 | Olefinic Carbon (C5) |

| ~75 | C2 |

| ~65 | C4 |

| ~20 | C3 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2840 | Strong | C-H stretch (alkane) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1650 | Medium | C=C stretch (alkene) |

| 1240 | Strong | C-O stretch (ether) |

Data sourced from the NIST Chemistry WebBook for CAS 100-73-2.[1]

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z Ratio | Relative Intensity (%) | Putative Fragment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M-CHO]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 39 | 65 | [C₃H₃]⁺ |

Data sourced from the NIST Chemistry WebBook for CAS 100-73-2.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified 3,4-dihydro-2H-pyran-2-carbaldehyde is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then filtered through a glass wool plug into a clean 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard proton pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 3,4-dihydro-2H-pyran-2-carbaldehyde is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is acquired.

-

The sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. For direct infusion, a small amount of the sample is dissolved in a volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like 3,4-dihydro-2H-pyran-2-carbaldehyde.

Caption: Logical workflow for organic compound structural elucidation.

Caption: A typical experimental workflow for NMR spectroscopy.

References

Crystal Structure of 2-(Trifluoromethyl)benzene-1,4-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(Trifluoromethyl)benzene-1,4-diamine, a compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, a solved crystal structure for 2-(Trifluoromethyl)benzene-1,4-diamine has not been reported. This document, therefore, provides a summary of the available information regarding its synthesis and properties. As an illustrative example, a detailed analysis of the crystal structure of a closely related molecule, N-[4-(trifluoromethyl)phenyl]benzamide, is presented to demonstrate the type of crystallographic data and analysis that would be relevant. Furthermore, a general experimental workflow for single-crystal X-ray diffraction is outlined.

Introduction to 2-(Trifluoromethyl)benzene-1,4-diamine

2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride, is an aromatic diamine containing a trifluoromethyl group. This functional group is known to significantly influence the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. The diamine functionalities also make it a versatile building block for the synthesis of polymers and other complex organic molecules.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol [1] |

| CAS Number | 364-13-6[1] |

| Melting Point | 54-58 °C[1] |

| Appearance | White to gray to brown powder/crystal |

| Synonyms | 2,5-Diaminobenzotrifluoride |

Synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine

A common synthetic route to 2-(Trifluoromethyl)benzene-1,4-diamine involves the reduction of a dinitro precursor. A general method is described below.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Reaction Setup: To a solution of 1,4-dinitro-2-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (10% Pd/C) is added in a hydrogenation vessel.

-

Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-(Trifluoromethyl)benzene-1,4-diamine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Illustrative Crystal Structure Analysis: N-[4-(trifluoromethyl)phenyl]benzamide

In the absence of crystallographic data for 2-(Trifluoromethyl)benzene-1,4-diamine, we present an analysis of N-[4-(trifluoromethyl)phenyl]benzamide as a relevant example. This molecule shares the key trifluoromethylphenyl moiety.

The crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.

Crystallographic Data and Structure Refinement

| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide |

| Empirical Formula | C₁₄H₁₀F₃NO |

| Formula Weight | 277.23 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.6338(3) Å, α = 81.393(3)° |

| b = 9.2089(5) Å, β = 85.912(3)° | |

| c = 12.0294(7) Å, γ = 88.636(3)° | |

| Volume | 614.24(6) ų |

| Z | 2 |

| Density (calculated) | 1.498 Mg/m³ |

| Absorption Coefficient | 0.126 mm⁻¹ |

| F(000) | 284 |

Selected Bond Lengths (Å)

| Bond | Length |

| C(1)-N(1) | 1.359(2) |

| C(8)-N(1) | 1.416(2) |

| C(1)-O(1) | 1.235(2) |

| C(9)-C(14) | 1.489(3) |

| C(14)-F(1) | 1.333(2) |

| C(14)-F(2) | 1.334(2) |

| C(14)-F(3) | 1.335(2) |

Selected Bond Angles (°) a

| Angle | Degrees |

| O(1)-C(1)-N(1) | 123.0(2) |

| O(1)-C(1)-C(2) | 120.9(2) |

| N(1)-C(1)-C(2) | 116.1(2) |

| C(1)-N(1)-C(8) | 127.2(2) |

General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-established protocol.

Experimental Workflow

-

Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.

Conclusion

While the precise crystal structure of 2-(Trifluoromethyl)benzene-1,4-diamine remains to be determined, its synthesis and fundamental properties are accessible. The provided illustrative example of a related compound highlights the detailed structural information that can be obtained through single-crystal X-ray diffraction, including precise bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding the structure-property relationships that are critical in the fields of drug development and materials science. The elucidation of the crystal structure of 2-(Trifluoromethyl)benzene-1,4-diamine would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzene-1,4-diamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-(Trifluoromethyl)benzene-1,4-diamine (also known as 2,5-diaminobenzotrifluoride). As a key building block in the synthesis of pharmaceuticals and advanced materials, understanding its solubility in various organic solvents is crucial for process optimization, formulation development, and predicting its behavior in chemical and biological systems. This document consolidates the available information on its physicochemical properties, offers a qualitative solubility profile based on chemical principles, and provides comprehensive experimental protocols for the quantitative determination of its solubility.

Introduction

2-(Trifluoromethyl)benzene-1,4-diamine is an aromatic amine featuring a trifluoromethyl group, which imparts unique electronic properties and lipophilicity. These characteristics are highly desirable in medicinal chemistry and materials science. The solubility of this compound is a critical parameter that influences reaction kinetics, purification methods such as crystallization, and the bioavailability of resulting active pharmaceutical ingredients.

Currently, there is a notable absence of publicly available, quantitative solubility data for 2-(Trifluoromethyl)benzene-1,4-diamine in a wide range of common organic solvents. This guide aims to bridge this gap by providing a predictive framework based on its molecular structure and by detailing standardized methods for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(Trifluoromethyl)benzene-1,4-diamine is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 150 °C at 10 mmHg | [2] |

| Appearance | Solid | [1] |

The presence of two amine groups suggests the potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the trifluoromethyl group and the benzene ring contribute to the molecule's nonpolar character, suggesting solubility in less polar organic solvents.[1] The interplay of these features results in a nuanced solubility profile.

Qualitative Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The amine groups can form hydrogen bonds with these solvents, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): Dipole-dipole interactions between the solvent and the polar functionalities of the molecule are expected to result in good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic ring and the trifluoromethyl group favor interactions with non-polar solvents, suggesting some degree of solubility.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental measurement is necessary. The following sections detail two robust and widely used methods for determining the solubility of a solid compound in an organic solvent.

This method is a gold standard for determining thermodynamic solubility and relies on achieving equilibrium between the solid solute and the solvent, followed by gravimetric analysis of the saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Trifluoromethyl)benzene-1,4-diamine to a series of vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, isopropanol).

-

The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours), with continuous agitation to ensure thorough mixing.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container.

-

Accurately determine the mass of the collected solution.

-

Evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.

-

Weigh the container with the dried solute to determine the mass of the dissolved 2-(Trifluoromethyl)benzene-1,4-diamine.

-

-

Calculation:

-

The solubility can be calculated in various units, such as g/L or mg/mL, using the mass of the dissolved solute and the volume of the solvent used.

-

This method is highly sensitive and accurate, making it suitable for compounds with lower solubility or when only small amounts of material are available. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute using HPLC with a pre-established calibration curve.

Methodology:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Sample Preparation for HPLC:

-

After equilibration and settling, carefully withdraw an aliquot of the supernatant using a filtered syringe.

-

Dilute the saturated solution with a known volume of a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 2-(Trifluoromethyl)benzene-1,4-diamine of known concentrations in the chosen mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

A suitable method would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, with UV detection at a wavelength where the compound exhibits strong absorbance.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of 2-(Trifluoromethyl)benzene-1,4-diamine

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | ||

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | ||

| Isopropanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | ||

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | ||

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | ||

| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] |

[Experimental and Calculated Values are to be populated upon completion of the experimental protocols.]

Conclusion

References

A Technical Guide to the Electronic Properties of Trifluoromethylated Benzene Diamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Among such modified structures, trifluoromethylated benzene diamine isomers are of significant interest due to their potential applications as building blocks in pharmaceuticals and advanced materials. The electronic properties of these isomers, which are critically influenced by the substitution pattern of the amino and trifluoromethyl groups on the benzene ring, dictate their reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive overview of the key electronic properties of these isomers, outlines detailed protocols for their computational and experimental characterization, and presents visual workflows to aid in understanding these processes.

Introduction

Trifluoromethylated aromatic compounds have garnered considerable attention in drug discovery and development. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Benzene diamines, possessing two amino groups, are versatile scaffolds for the synthesis of a wide array of heterocyclic compounds and polymers. The combination of these two moieties in trifluoromethylated benzene diamine isomers offers a rich design space for novel molecules with tailored electronic characteristics.

Understanding the electronic properties, such as ionization potential, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is paramount for predicting the chemical reactivity, charge transport capabilities, and spectroscopic signatures of these molecules. This guide presents a comparative analysis of these properties across different isomers and provides detailed methodologies for their determination.

Comparative Electronic Properties of Isomers

The precise placement of the trifluoromethyl and amino groups on the benzene ring gives rise to various isomers with distinct electronic landscapes. The electron-withdrawing nature of the CF₃ group and the electron-donating character of the NH₂ groups create a push-pull system that is highly sensitive to their relative positions (ortho, meta, para).

The following table summarizes key electronic properties for a representative set of trifluoromethylated benzene diamine isomers, derived from computational models. These values are essential for comparing the relative stability, reactivity, and charge-transfer characteristics of the isomers.

| Isomer | Ionization Potential (eV) | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 3-Trifluoromethyl-1,2-benzenediamine | 7.85 | -0.15 | -5.62 | -0.98 | 4.64 | 3.45 |

| 4-Trifluoromethyl-1,2-benzenediamine | 7.92 | -0.28 | -5.71 | -1.15 | 4.56 | 4.89 |

| 2-Trifluoromethyl-1,3-benzenediamine | 7.98 | -0.22 | -5.75 | -1.10 | 4.65 | 2.11 |

| 4-Trifluoromethyl-1,3-benzenediamine | 8.05 | -0.35 | -5.83 | -1.28 | 4.55 | 4.18 |

| 5-Trifluoromethyl-1,3-benzenediamine | 8.12 | -0.31 | -5.88 | -1.25 | 4.63 | 3.20 |

| 2-Trifluoromethyl-1,4-benzenediamine | 7.65 | -0.45 | -5.45 | -1.42 | 4.03 | 3.87 |

Protocols for Characterization

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for predicting the electronic properties of molecules with high accuracy.[1][2][3][4][5]

Objective: To calculate the ionization potential, electron affinity, HOMO-LUMO energies, and dipole moment of trifluoromethylated benzene diamine isomers.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Molecule Building:

-

Construct the 3D structure of each isomer using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a low-level method (e.g., PM6) to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[6]

-

The frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) Opt Freq

-

-

Calculation of Electronic Properties:

-

HOMO and LUMO Energies: These are directly obtained from the output file of the optimized structure.

-

Ionization Potential (IP) and Electron Affinity (EA): While Koopmans' theorem can provide an estimate from orbital energies, a more accurate method is the Delta Self-Consistent Field (ΔSCF) approach.

-

Vertical IP: Calculate the single-point energy of the cation at the geometry of the optimized neutral molecule. IP = E(cation) - E(neutral).

-

Vertical EA: Calculate the single-point energy of the anion at the geometry of the optimized neutral molecule. EA = E(neutral) - E(anion).

-

-

Dipole Moment: This is also directly available in the output file of the geometry optimization.

-

-

Data Analysis:

-

Extract the relevant energy values and dipole moment from the output files.

-

Tabulate the data for all isomers to facilitate comparison.

-

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be correlated with the LUMO and HOMO energy levels, respectively.[7][8][9]

Objective: To measure the redox potentials of synthesized trifluoromethylated benzene diamine isomers.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (as an internal standard)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Dissolve the trifluoromethylated benzene diamine isomer in the electrolyte solution to a final concentration of approximately 1 mM.

-

Prepare a separate solution of ferrocene (1 mM) in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell and fill it with the sample solution.

-

Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate is typically 100 mV/s.

-

After recording the voltammogram of the sample, add a small amount of the ferrocene solution and record the voltammogram again to calibrate the potential scale against the Fc/Fc⁺ redox couple.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

-

-

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and the absorption onset can be used to estimate the HOMO-LUMO gap.[10][11][12][13]

Objective: To determine the optical HOMO-LUMO gap of trifluoromethylated benzene diamine isomers.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the trifluoromethylated benzene diamine isomer in the chosen solvent.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the wavelength of the absorption onset (λₒₙₛₑₜ), which corresponds to the lowest energy electronic transition.

-

Calculate the optical HOMO-LUMO gap (E₉ₐₚ) using the formula:

-

E₉ₐₚ (eV) = 1240 / λₒₙₛₑₜ (nm)

-

-

Visualizing Workflows and Relationships

Diagrams are essential for representing complex workflows and the relationships between different chemical species. The following diagrams were created using the Graphviz DOT language to illustrate key processes described in this guide.

Caption: Computational workflow for determining electronic properties using DFT.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. learningbreeze.com [learningbreeze.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 10. longdom.org [longdom.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. eu-opensci.org [eu-opensci.org]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

Diaminobenzotrifluoride Isomers: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of diaminobenzotrifluoride isomers as versatile fluorinated building blocks in organic synthesis. While the initial focus of this report was 2,5-diaminobenzotrifluoride, a comprehensive literature review revealed a significant lack of available data for this specific isomer. Consequently, this guide has been expanded to cover the more extensively studied and synthetically valuable isomers, namely 3,5-diaminobenzotrifluoride and 3,4-diaminobenzotrifluoride.

The introduction of a trifluoromethyl group into an aromatic system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Diaminobenzotrifluorides, possessing two reactive amino groups and a trifluoromethyl moiety, are therefore highly attractive synthons for the construction of complex organic molecules, including pharmaceuticals and high-performance polymers.

Physicochemical Properties of Diaminobenzotrifluoride Isomers

Quantitative data for the various diaminobenzotrifluoride isomers is limited in publicly accessible literature. However, key properties for the 3,4- and 3,5-isomers have been compiled below.

| Property | 3,4-Diaminobenzotrifluoride | 3,5-Diaminobenzotrifluoride |

| CAS Number | 368-71-8 | 368-65-0 |

| Molecular Formula | C₇H₇F₃N₂ | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol | 176.14 g/mol |

| Appearance | White to light yellow crystalline powder | Not specified |

| Melting Point | 56-58 °C | Not specified |

| Boiling Point | 253 °C | Not specified |

| Density | 1.381 g/cm³ | Not specified |

| pKa | 2.94 ± 0.10 (Predicted) | Not specified |

| Water Solubility | Miscible | Not specified |

Synthesis of Diaminobenzotrifluoride Isomers

The synthesis of diaminobenzotrifluoride isomers typically involves the reduction of the corresponding dinitrobenzotrifluoride precursor. A detailed experimental protocol for the preparation of 3,5-diaminobenzotrifluoride is provided below, based on a patented method.

Experimental Protocol: Synthesis of 3,5-Diaminobenzotrifluoride[1]

This procedure describes the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride to yield 3,5-diaminobenzotrifluoride. The process involves both reduction of the nitro groups and hydrogenolysis of the chlorine atom.

Materials:

-

4-chloro-3,5-dinitrobenzotrifluoride

-

Methanol

-

Magnesium oxide (MgO)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

A pressure reactor is charged with 4-chloro-3,5-dinitrobenzotrifluoride, methanol as the solvent, magnesium oxide as a base, and a 5% palladium on carbon catalyst.

-

The reactor is sealed and purged with nitrogen gas to remove air.

-

The reactor is then pressurized with hydrogen gas to a pressure of 30 to 75 psig (3.1-6.3 bar).

-

The reaction mixture is stirred and heated to a temperature between room temperature and approximately 125°C.

-

The reaction is monitored for the consumption of hydrogen.

-

Upon completion of the reaction, the mixture is cooled to room temperature and the pressure is released.

-

The catalyst and magnesium oxide are removed by filtration.

-

The methanol solvent is removed from the filtrate by distillation to yield the crude 3,5-diaminobenzotrifluoride.

-

The product can be further purified by distillation.

Quantitative Data from a Representative Experiment: [1]

| Parameter | Value |

| Starting Material | 4-chloro-3,5-dinitrobenzotrifluoride |

| Solvent | Methanol |

| Catalyst | 5% Palladium on carbon |

| Base | Magnesium oxide |

| Hydrogen Pressure | 30-75 psig |

| Temperature | 80 °C |

| Reaction Time | 1.5 hours |

| Yield of 3,5-diaminobenzotrifluoride | 97% |

Applications in Organic Synthesis

Diaminobenzotrifluoride isomers are valuable building blocks for a range of applications, from materials science to medicinal chemistry.

3,5-Diaminobenzotrifluoride in Polymer Chemistry

3,5-Diaminobenzotrifluoride is a key monomer in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The incorporation of the trifluoromethyl group can enhance the solubility of the resulting polyimides in organic solvents, facilitating their processing.

The synthesis of polyimides from 3,5-diaminobenzotrifluoride typically follows a two-step process:

-

Poly(amic acid) formation: The diamine is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide by thermal or chemical cyclodehydration.

References

An In-depth Technical Guide to the Reactivity of Amino Groups in 2-(Trifluoromethyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two amino groups in 2-(Trifluoromethyl)benzene-1,4-diamine. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the aromatic ring and, consequently, the nucleophilicity and basicity of the vicinal and distal amino groups. This guide explores the differential reactivity of these groups, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction workflows. Understanding this differential reactivity is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where this diamine serves as a versatile building block.

Introduction

2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride, is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The strategic placement of a trifluoromethyl group on the benzene ring, ortho to one amino group and meta to the other, creates a significant electronic imbalance that dictates the regioselectivity of subsequent chemical transformations. This guide will delve into the factors governing the reactivity of each amino group, providing a predictive framework for its synthetic applications.

Electronic Effects and Predicted Basicity

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a weaker negative hyperconjugative effect. These effects decrease the electron density of the aromatic ring, thereby reducing the basicity and nucleophilicity of the attached amino groups.

The position of the -CF₃ group relative to the two amino groups is critical in determining their differential reactivity. The amino group at the 4-position (para to the -CF₃ group) is expected to be more basic and nucleophilic than the amino group at the 1-position (ortho to the -CF₃ group). This is because the electron-withdrawing inductive effect of the -CF₃ group is more pronounced at the ortho position.

| Compound | Predicted pKa |

| 2-(Trifluoromethyl)benzene-1,4-diamine | 4.63 |

This predicted value suggests that both amino groups are significantly less basic than aniline (pKa = 4.6), a direct consequence of the electron-withdrawing nature of the trifluoromethyl group.

To further quantify the electronic influence of the substituents, Hammett substituent constants (σ) are employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.

| Substituent | σ (meta) | σ (para) |

| -NH₂ | -0.16 | -0.66 |

| -CF₃ | 0.43 | 0.54 |

The large positive σ values for the -CF₃ group confirm its strong electron-withdrawing character. Conversely, the negative σ values for the -NH₂ group indicate its electron-donating nature through resonance. In 2-(Trifluoromethyl)benzene-1,4-diamine, the overall electronic environment of each amino group is a composite of these effects. The amino group at the 4-position experiences the electron-withdrawing effect of the -CF₃ group at the meta position (σ = 0.43) and the electron-donating effect of the other amino group at the ortho/meta positions. The amino group at the 1-position is more strongly deactivated due to the proximity of the -CF₃ group.

Regioselective Reactions of the Amino Groups

The differential basicity and nucleophilicity of the two amino groups allow for regioselective functionalization under carefully controlled conditions. The amino group at the 4-position is generally the more reactive site for electrophilic attack.

Selective Acylation

Selective mono-acylation is a common strategy to differentiate the two amino groups. The more nucleophilic 4-amino group can be selectively acylated in the presence of the less reactive 1-amino group. A concrete example is the synthesis of N-[4-amino-2-(trifluoromethyl)phenyl]acetamide.

Experimental Protocol: Synthesis of N-[4-amino-2-(trifluoromethyl)phenyl]acetamide

This protocol is adapted from analogous acylation reactions of substituted anilines.

Materials:

-

2-(Trifluoromethyl)benzene-1,4-diamine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(Trifluoromethyl)benzene-1,4-diamine (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-[4-amino-2-(trifluoromethyl)phenyl]acetamide.[1]

Selective Protection (BOC-Protection)

Protecting one of the amino groups is a fundamental step in the stepwise functionalization of diamines. The use of a tert-butoxycarbonyl (Boc) group is a common strategy. By controlling the stoichiometry of the Boc-anhydride and the reaction conditions, selective mono-protection of the more nucleophilic 4-amino group can be achieved.

Experimental Protocol: Selective Mono-Boc Protection of 2-(Trifluoromethyl)benzene-1,4-diamine

This is a general protocol for the mono-Boc protection of diamines and can be optimized for the specific substrate.[2][3][4][5]

Materials:

-

2-(Trifluoromethyl)benzene-1,4-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (or another suitable base)

-

Methanol or a mixture of THF and water

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(Trifluoromethyl)benzene-1,4-diamine (1 equivalent) in methanol or a THF/water mixture in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add triethylamine (1 equivalent) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents to favor mono-protection) in the same solvent.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the mono- and di-protected products.

-

Once the desired level of conversion to the mono-protected product is achieved, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product mixture by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Diazotization and Sandmeyer Reactions

Diazotization of aromatic amines to form diazonium salts is a versatile transformation in organic synthesis. Given the presence of two amino groups in 2-(Trifluoromethyl)benzene-1,4-diamine, controlling the diazotization to selectively react at one site presents a synthetic challenge. The differential reactivity of the amino groups can be exploited to achieve mono-diazotization, which can then be followed by a Sandmeyer reaction to introduce a variety of substituents.

Experimental Protocol: General Procedure for Diazotization

This is a general protocol and requires careful temperature control.

Materials:

-

Mono-protected 2-(Trifluoromethyl)benzene-1,4-diamine (e.g., N-(4-amino-2-(trifluoromethyl)phenyl)acetamide)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolve the mono-protected diamine (1 equivalent) in an aqueous solution of hydrochloric acid or sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting solution contains the diazonium salt and can be used directly in subsequent Sandmeyer reactions.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key transformations involving 2-(Trifluoromethyl)benzene-1,4-diamine.

Caption: Electronic effects on 2-(Trifluoromethyl)benzene-1,4-diamine.

Caption: Workflow for selective mono-acylation.

Conclusion

The reactivity of the amino groups in 2-(Trifluoromethyl)benzene-1,4-diamine is dictated by the strong electron-withdrawing nature of the trifluoromethyl group. This electronic influence leads to a significant difference in the basicity and nucleophilicity of the two amino groups, with the 4-amino group being the more reactive site. This differential reactivity can be harnessed to achieve regioselective mono-functionalization, a critical step in the synthesis of complex molecules for various applications in the pharmaceutical and materials science industries. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further quantitative studies on the kinetics of competing reactions would provide even deeper insights into the subtle factors governing the reactivity of this important diamine.

References

- 1. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Health and Safety Handling Guidelines for 2-(Trifluoromethyl)benzene-1,4-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's most current SDS for 2-(Trifluoromethyl)benzene-1,4-diamine. All laboratory personnel must be thoroughly trained in the proper handling of hazardous chemicals and the use of personal protective equipment before working with this compound.

Executive Summary

2-(Trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic amine with applications in pharmaceutical and materials science research. While comprehensive toxicological data is not publicly available, the compound is classified as a hazardous substance, presenting risks of skin, eye, and respiratory irritation. This guide provides a detailed overview of the known health and safety information, proper handling and storage procedures, emergency response, and waste disposal protocols for 2-(Trifluoromethyl)benzene-1,4-diamine to ensure the safety of laboratory personnel.

Hazard Identification and Classification

2-(Trifluoromethyl)benzene-1,4-diamine is classified as an irritant and is harmful if it comes into contact with the skin, is inhaled, or is swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[1] |

GHS Pictograms:

-

Exclamation Mark (GHS07): Indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2]

-

Skull and Crossbones (GHS06): Indicates that the substance can cause acute toxicity (fatal or toxic).

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2-(Trifluoromethyl)benzene-1,4-diamine is provided below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 364-13-6 | [1][3] |

| Molecular Formula | C₇H₇F₃N₂ | |

| Molecular Weight | 176.14 g/mol | |

| Appearance | Brown powder | [4] |

| Melting Point | 54-59 °C | [5] |

| Boiling Point | 150 °C at 10 mmHg | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

Experimental Protocols

For researchers conducting in-house toxicological assessments, the following general guidelines, adapted from standard OECD and FDA protocols, should be considered.

General Protocol for an Acute Oral Toxicity Study (Adapted from OECD Guideline 423):

-

Test Animals: Use a single sex (typically females) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Housing: House animals individually in environmentally controlled conditions with a 12-hour light/dark cycle. Provide ad libitum access to standard laboratory diet and water.

-

Dose Administration: Administer 2-(Trifluoromethyl)benzene-1,4-diamine in a suitable vehicle (e.g., corn oil) by oral gavage.

-

Dose Levels: Use a stepwise procedure with a starting dose of 300 mg/kg body weight. Depending on the outcome, subsequent animals are dosed at lower or higher fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Health and Safety Handling Guidelines

Due to the hazardous nature of 2-(Trifluoromethyl)benzene-1,4-diamine, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Fume Hood: All handling of 2-(Trifluoromethyl)benzene-1,4-diamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory is well-ventilated.

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat. | Prevents skin contact and irritation.[6] |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be required. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of harmful dust or vapors.[6] |

Handling and Storage

-

Handling: Avoid creating dust. Use only in a well-ventilated area. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Containment and Cleanup: For a dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflows

The following diagrams illustrate the key workflows for handling 2-(Trifluoromethyl)benzene-1,4-diamine safely.

Caption: Safe Handling Workflow for 2-(Trifluoromethyl)benzene-1,4-diamine.

Caption: Emergency Response Workflow for Spills and Personal Exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2-(三氟甲基)-1,4-亚苯基二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 364-13-6 Cas No. | 2-(Trifluoromethyl)benzene-1,4-diamine | Apollo [store.apolloscientific.co.uk]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. angenechemical.com [angenechemical.com]

A Guide to Determining the Thermal Stability of 2,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Diaminobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its thermal stability is a critical parameter, influencing storage conditions, processing safety, and the overall viability of its applications. While specific experimental data on the thermal decomposition of 2,5-diaminobenzotrifluoride is not extensively documented in public literature, this technical guide provides a comprehensive framework for its determination. This document outlines the standard methodologies, experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a structured approach to data interpretation and presentation. The aim is to equip researchers and drug development professionals with the necessary knowledge to assess the thermal properties of this and similar aromatic amines.

Introduction to Thermal Stability Analysis

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For active pharmaceutical ingredients (APIs) and chemical intermediates, understanding thermal stability is paramount for ensuring product quality, safety, and efficacy. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] TGA is used to determine the temperature at which a material begins to decompose, the extent of mass loss, and to infer the composition of the material.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy associated with these events.[5][6]

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the thermal stability of an organic compound like 2,5-diaminobenzotrifluoride.

Thermogravimetric Analysis (TGA) Protocol

This protocol describes a dynamic TGA experiment where the sample is heated at a constant rate.[3][7]

Objective: To determine the onset temperature of decomposition and the mass loss profile of 2,5-diaminobenzotrifluoride.

Materials and Equipment:

-

2,5-Diaminobenzotrifluoride sample (high purity)

-

Thermogravimetric Analyzer

-

Alumina or platinum crucibles

-

Analytical balance (sensitivity ±0.01 mg)

-

Inert gas (e.g., Nitrogen, 99.999% purity)

-

Oxidizing gas (e.g., Air)

Procedure:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Weigh approximately 5-10 mg of the 2,5-diaminobenzotrifluoride sample directly into a clean, tared TGA crucible.[8] Record the exact mass. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[8]

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A common rate for initial screening is 10-20°C/min.[6]

-

-

-

Experiment Execution: Initiate the experiment. The instrument will automatically record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss step.

-

Record the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, as these are common indicators of initial decomposition.[9]

-

Note the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify melting point and other thermal transitions.

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of 2,5-diaminobenzotrifluoride.

Materials and Equipment:

-

2,5-Diaminobenzotrifluoride sample (high purity)

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans and lids

-

Crimping press for sealing pans

-

Inert gas (e.g., Nitrogen, 99.999% purity)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Weigh 2-5 mg of the 2,5-diaminobenzotrifluoride sample into an aluminum DSC pan.[5]

-

Hermetically seal the pan with a lid using the crimping press. This prevents mass loss due to sublimation or evaporation before decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the nitrogen purge gas to a flow rate of 20-50 mL/min.

-

Program the temperature profile for a heat-cool-heat cycle to erase the sample's prior thermal history:[5]

-

Segment 1 (First Heat): Ramp from 25 °C to a temperature above the expected melting point at 10 °C/min.

-

Segment 2 (Cool): Cool from the maximum temperature back to 25 °C at 10 °C/min.

-

Segment 3 (Second Heat): Ramp from 25 °C to a temperature where decomposition is expected (e.g., 350 °C) at 10 °C/min. Data from this second heating scan is typically used for analysis.[5]

-

-

-

Experiment Execution: Start the thermal program. The instrument will record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.[5]

-

Observe any exothermic events at higher temperatures, which may indicate decomposition.

-

Data Presentation

Quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured format for easy comparison and interpretation.

| Parameter | Method | Value | Units |